![molecular formula C14H10FN3OS2 B12620312 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine CAS No. 917809-03-1](/img/structure/B12620312.png)
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a methanesulfinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methanesulfinyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The fluorophenyl group can be introduced through a substitution reaction, and the methanesulfinyl group can be added via sulfoxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product would be the corresponding sulfone derivative.
Reduction: The major product would be the thiazole-pyrimidine compound without the methanesulfinyl group.
Substitution: The major products would depend on the substituents introduced during the reaction.
Scientific Research Applications
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biology: It can be used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceuticals: The compound can be investigated for its potential as a drug candidate for various diseases.
Industry: It can be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole and pyrimidine rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methanesulfinyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
4-[4-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine: This compound contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the specific combination of the fluorophenyl and methanesulfinyl substituents, which can impart distinct biological activities and physicochemical properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
Properties
CAS No. |
917809-03-1 |
|---|---|
Molecular Formula |
C14H10FN3OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3OS2/c1-21(19)14-16-7-6-11(18-14)13-12(17-8-20-13)9-4-2-3-5-10(9)15/h2-8H,1H3 |
InChI Key |
IFMMJDMJLUPXAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



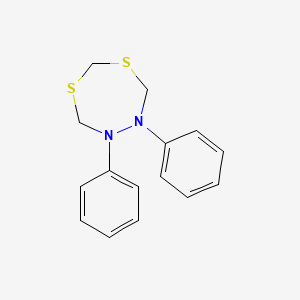
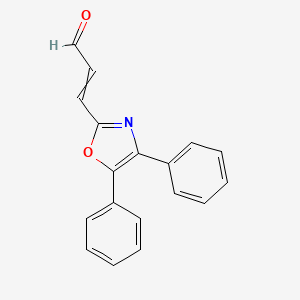
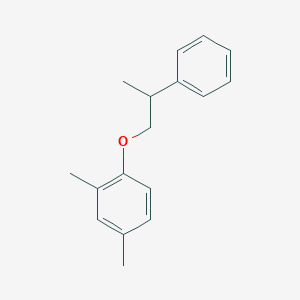
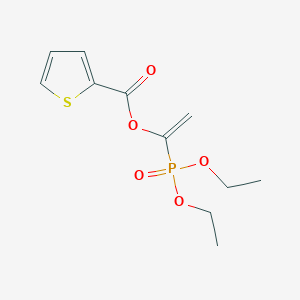
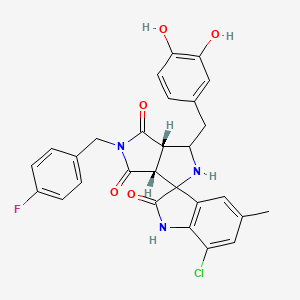

![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
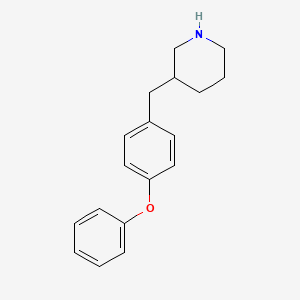

![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)


